Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate
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Overview
Description
Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate is a complex organic compound with a molecular formula of C43H57ClN2O9S and a molecular weight of 813.459 g/mol This compound is notable for its intricate structure, which includes multiple functional groups such as ester, sulfonamide, and chloroaromatic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of the ester group: This is achieved through esterification reactions involving the appropriate carboxylic acid and alcohol under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine in the presence of a base.
Attachment of the chloroaromatic group: This is typically done through a nucleophilic aromatic substitution reaction.
Final coupling: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonamide group, for example, can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings and ester groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its overall biological activity .
Comparison with Similar Compounds
Dimethyl 5-({[4-chloro-3-(2-furoylamino)phenyl]sulfonyl}amino)isophthalate: Similar in structure but with a furoyl group instead of the octadecyloxyphenyl group.
Dimethyl 5-({[4-chloro-3-(2-thienylamino)phenyl]sulfonyl}amino)isophthalate: Contains a thienyl group instead of the octadecyloxyphenyl group.
Uniqueness: Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate is unique due to its long alkyl chain (octadecyloxy group), which imparts distinct hydrophobic properties and influences its interactions with biological membranes and proteins. This structural feature sets it apart from other similar compounds and contributes to its specific applications and biological activities .
Properties
Molecular Formula |
C43H57ClN2O9S |
---|---|
Molecular Weight |
813.4 g/mol |
IUPAC Name |
dimethyl 5-[[4-chloro-3-[[3-(2-octadecoxyphenyl)-3-oxopropanoyl]amino]phenyl]sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C43H57ClN2O9S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-55-40-23-20-19-22-36(40)39(47)31-41(48)45-38-30-35(24-25-37(38)44)56(51,52)46-34-28-32(42(49)53-2)27-33(29-34)43(50)54-3/h19-20,22-25,27-30,46H,4-18,21,26,31H2,1-3H3,(H,45,48) |
InChI Key |
IUUYVCOGLVYYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)Cl |
Origin of Product |
United States |
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